molecular formula C19H20O2 B1331133 1,5-Dibenzoylpentane

1,5-Dibenzoylpentane

Cat. No.: B1331133
M. Wt: 280.4 g/mol
InChI Key: BEOXSPKFNAHKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dibenzoylpentane is a hypothetical or less-documented compound in the provided evidence. This contrasts with structurally analogous compounds such as 1,5-dibromopentane, 1,5-diphenylcarbazide, and bis-phosphino/sulfanyl derivatives, which are well-characterized in industrial and research contexts. The absence of explicit data for 1,5-dibenzoylpentane suggests it may be a niche or understudied compound.

Properties

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

1,7-diphenylheptane-1,7-dione

InChI

InChI=1S/C19H20O2/c20-18(16-10-4-1-5-11-16)14-8-3-9-15-19(21)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2

InChI Key

BEOXSPKFNAHKED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares compounds with a pentane backbone and functional groups at the 1,5-positions, as documented in the evidence.

Functional Group Variations
Compound Name CAS Number Functional Groups Key Applications/Properties Safety Data (Source)
1,5-Dibromopentane 111-24-0 Bromine atoms Alkylating agent, solvent synthesis Not explicitly provided
1,5-Diphenylcarbazide 140-22-7 Phenylcarbazide groups Colorimetric detection of metals No SDS in evidence
1,5-Bis(diphenylphosphino)pentane 27721-02-4 Phosphine ligands Catalyst ligand in organometallics SDS: Acute toxicity (H302, H312)
1,5-Bis(2-chloroethylsulfanyl)pentane 142868-94-8 Chloroethylsulfanyl groups Polymer intermediates, crosslinking SDS: Toxic if swallowed (H301)

Key Observations :

  • Reactivity: Brominated (1,5-dibromopentane) and sulfanyl derivatives (1,5-bis(2-chloroethylsulfanyl)pentane) exhibit higher reactivity due to electronegative substituents, enabling nucleophilic substitution reactions. In contrast, phosphino-substituted analogs (e.g., 1,5-bis(diphenylphosphino)pentane) serve as electron-rich ligands in catalysis .
  • Applications: 1,5-Diphenylcarbazide is notable for analytical chemistry, specifically in detecting chromium(VI) via colorimetric assays . Brominated pentanes are precursors in organic synthesis, while sulfanyl derivatives find use in polymer chemistry .
  • Safety: Phosphino and sulfanyl derivatives require stringent handling due to acute toxicity (e.g., H301, H312 warnings) .
Structural and Electronic Comparisons
  • Backbone Flexibility: All compounds share a pentane chain, but substituents dictate steric and electronic properties. For example: 1,5-Dibromopentane: Linear and flexible, ideal for forming cyclic intermediates. 1,5-Bis(diphenylphosphino)pentane: Bulky diphenylphosphino groups restrict rotation, enhancing stereoselectivity in catalysis .
  • This contrasts with electron-donating phosphino groups in bis-phosphino analogs.

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